molecular formula C16H12FN3O B2938159 5-fluoro-6-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide CAS No. 2415633-27-9

5-fluoro-6-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide

Cat. No.: B2938159
CAS No.: 2415633-27-9
M. Wt: 281.29
InChI Key: JODAOXMLOHBFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-6-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of fluorinated quinolines. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 6th position, and a quinolin-5-yl group attached to the pyridine-2-carboxamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of a fluorine atom onto a quinoline precursor, followed by cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the synthetic process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-6-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-fluoro-6-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-6-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes, leading to the disruption of essential biological processes in pathogens or cancer cells. The fluorine atom enhances the compound’s binding affinity to its targets, increasing its potency and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoroquinoline
  • 6-methylquinoline
  • N-(quinolin-5-yl)pyridine-2-carboxamide

Uniqueness

5-fluoro-6-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide is unique due to the combination of its fluorine and methyl substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its biological activity, while the methyl group influences its chemical reactivity and stability .

Properties

IUPAC Name

5-fluoro-6-methyl-N-quinolin-5-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c1-10-12(17)7-8-15(19-10)16(21)20-14-6-2-5-13-11(14)4-3-9-18-13/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODAOXMLOHBFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)NC2=CC=CC3=C2C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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